molecular formula C12H9BCl2O B14242526 Bis(3-chlorophenyl)borinic Acid CAS No. 433338-06-8

Bis(3-chlorophenyl)borinic Acid

Cat. No.: B14242526
CAS No.: 433338-06-8
M. Wt: 250.9 g/mol
InChI Key: HEMGPARMYBRMGB-UHFFFAOYSA-N
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Description

Bis(3-chlorophenyl)borinic acid is an organoboron compound characterized by the presence of two 3-chlorophenyl groups attached to a boron atom, which is also bonded to a hydroxyl group This compound is part of the borinic acid family, known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)borinic acid typically involves the reaction of 3-chlorophenylboronic acid with a suitable boron source under controlled conditions. One common method is the addition of organometallic reagents to boranes, such as boron trichloride or boron tribromide, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require low temperatures to prevent over-alkylation and formation of undesired by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(3-chlorophenyl)borinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borinic acid to boranes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-chlorophenylboronic acid.

    Reduction: Formation of 3-chlorophenylborane.

    Substitution: Formation of various substituted borinic acids depending on the reagents used.

Mechanism of Action

The mechanism of action of bis(3-chlorophenyl)borinic acid involves its ability to coordinate with various nucleophiles, such as amines and alcohols. This coordination facilitates the activation of substrates in catalytic reactions. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and stabilizing reaction intermediates . This property is particularly useful in catalytic processes, such as amidation and cross-coupling reactions.

Properties

CAS No.

433338-06-8

Molecular Formula

C12H9BCl2O

Molecular Weight

250.9 g/mol

IUPAC Name

bis(3-chlorophenyl)borinic acid

InChI

InChI=1S/C12H9BCl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H

InChI Key

HEMGPARMYBRMGB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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